Product packaging for Atorvastatin Dehydro Lactone(Cat. No.:CAS No. 442851-50-5)

Atorvastatin Dehydro Lactone

Cat. No.: B601599
CAS No.: 442851-50-5
M. Wt: 522.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Related Substance in Atorvastatin (B1662188) Manufacturing

In the context of pharmaceutical manufacturing, a "related substance" or "impurity" is any component present in the drug substance that is not the desired chemical entity. veeprho.com The presence and quantity of these substances are critical quality attributes, as they can potentially impact the efficacy and safety of the final drug product. Regulatory bodies like the U.S. FDA have stringent guidelines for the identification, qualification, and control of impurities in drug substances. veeprho.comrasayanjournal.co.in

Atorvastatin Dehydro Lactone is a notable process-related impurity, meaning it can be formed during the chemical synthesis of Atorvastatin. researchgate.net It can also arise from the degradation of Atorvastatin under certain conditions, such as in an acidic environment. researchgate.net Its status as a known impurity necessitates its routine monitoring during the manufacturing process and in the final API to ensure that its levels remain below the acceptable thresholds defined by pharmacopeial standards and regulatory filings. veeprho.comrasayanjournal.co.in The control of such impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Overview of Atorvastatin Chemical Synthesis and Related Impurities

The chemical synthesis of Atorvastatin is a complex, multi-step process. veeprho.com One of the most common industrial methods for constructing the central, highly substituted pyrrole (B145914) core of the molecule is the Paal-Knorr reaction. rsc.orgnih.govacs.org This route involves the condensation of a substituted 1,4-diketone with a primary amine that carries the chiral side-chain of the molecule. rsc.orgacs.org

Given the intricacy of the synthesis, which involves numerous reagents and intermediates, there are multiple opportunities for the formation of impurities. rasayanjournal.co.inresearchgate.net These can originate from various sources, including:

Side reactions: Unintended reactions between intermediates and reagents.

Unreacted starting materials and intermediates: Components from previous steps that are carried over.

Degradation products: Impurities formed by the breakdown of the API or intermediates during the process or storage. veeprho.com

This compound is specifically an elimination product of Atorvastatin. pharmaffiliates.comresearchgate.net Other impurities associated with Atorvastatin synthesis include diastereomers (such as the (3S,5S)-epimer), desfluoro analogs, and products arising from incomplete reactions or alternative reaction pathways. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research concerning this compound is primarily driven by the pharmaceutical industry's need for robust quality control. The main objectives of this inquiry include:

Synthesis and Characterization: Researchers have focused on the deliberate synthesis of this compound. researchgate.net This allows for the production of a pure reference standard, which is essential for accurately identifying and quantifying the impurity in batches of Atorvastatin API. Full characterization using techniques like NMR and Mass Spectrometry (MS) confirms its chemical structure. researchgate.net

Analytical Method Development: A significant area of research is the development and validation of sensitive and specific analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), to detect, separate, and quantify this compound and other impurities. veeprho.comrasayanjournal.co.in These methods are crucial for routine quality control and stability testing of the drug substance. veeprho.com

Formation Mechanism Studies: Understanding the precise chemical pathways through which this compound is formed is a key objective. rasayanjournal.co.inresearchgate.net By elucidating the reaction conditions (e.g., temperature, pH, catalysts) that promote its formation, process chemists can optimize the synthesis and purification steps to minimize its generation, leading to a purer and more consistent final product. rsc.org

This focused research ensures that manufacturers can reliably produce high-quality Atorvastatin that meets the stringent safety and purity standards required for pharmaceuticals.

Data Tables

Table 1: Chemical Properties of this compound This table outlines the key chemical identifiers for this compound.

PropertyValueSource(s)
IUPAC Name 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide nih.gov
CAS Number 442851-50-5 nih.govchemicalbook.com
Molecular Formula C₃₃H₃₁FN₂O₃ nih.govchemicalbook.com
Molecular Weight 522.61 g/mol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31FN2O3 B601599 Atorvastatin Dehydro Lactone CAS No. 442851-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIXAUAZYJKKST-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Mechanistic Elucidation of Atorvastatin Dehydro Lactone

Precursor Identification and Chemical Transformations Leading to Atorvastatin (B1662188) Dehydro Lactone

The formation of Atorvastatin Dehydro Lactone is a result of specific chemical reactions involving the atorvastatin molecule, either as a byproduct of its synthesis or as a degradation product.

Formation during Atorvastatin Synthesis: Proposed Routes

The synthesis of atorvastatin is a multi-step process, and the formation of the lactone can occur at various stages. acs.orgrsc.org The primary synthetic strategies often converge on the construction of the central pyrrole (B145914) ring, with the dihydroxyheptanoic acid side chain being introduced and modified. acs.orgresearchgate.net

One of the key industrial methods for atorvastatin synthesis is the Paal-Knorr cyclocondensation. acs.org This route involves the reaction of a 1,4-diketone with a primary amine to form the substituted pyrrole core. acs.org Subsequent steps are required to elaborate the side chain. During these synthetic transformations, particularly under acidic conditions or during certain work-up procedures, intramolecular cyclization of the dihydroxyheptanoic acid side chain can occur, leading to the formation of atorvastatin lactone. mtc-usa.com Further dehydration of this lactone can then yield the dehydro lactone.

Another synthetic approach involves a [3+2] cycloaddition reaction to form the pyrrole ring. acs.orgrsc.org Even in these alternative routes, the final steps often involve deprotection and purification, which can create conditions favorable for lactonization and subsequent dehydration. acs.org The lactone form of atorvastatin was initially a focus of medicinal chemistry studies before the calcium salt of the open-chain hydroxy acid was selected for formulation. rsc.org The synthesis often targets the lactone as a key intermediate, which is then hydrolyzed to the active acid form. biomolther.org

Degradation-Induced Formation from Atorvastatin: Proposed Mechanisms

Atorvastatin is known to be sensitive to degradation under various stress conditions, with the formation of this compound being a notable outcome. nih.govemrespublisher.com The primary mechanism for this degradation is the intramolecular cyclization of the active hydroxy acid form of atorvastatin to its corresponding lactone, followed by dehydration. mtc-usa.com

This process is essentially an intramolecular Fischer esterification, which is catalyzed by acidic conditions. mtc-usa.com The dihydroxyheptanoic acid side chain of atorvastatin contains both a carboxylic acid group and a hydroxyl group in a sterically favorable position for cyclization to form a six-membered ring lactone. researchgate.net Once the atorvastatin lactone is formed, it can undergo dehydration, particularly under forcing conditions like strong acids, to yield the more stable, conjugated this compound. nih.gov

Forced degradation studies have demonstrated that atorvastatin degrades significantly under acidic hydrolysis, leading to the formation of impurities including the lactone. nih.govirjmets.com

Influence of Environmental and Processing Parameters on this compound Generation

The formation of this compound is significantly influenced by various external factors encountered during manufacturing, formulation, and storage.

Impact of pH and Solvent Systems

The pH of the environment is a critical factor in the interconversion between atorvastatin's hydroxy acid and lactone forms. researchgate.net Acidic conditions strongly favor the formation of the lactone. mtc-usa.comnih.govnih.gov The equilibrium between the open-chain acid and the cyclic lactone is pH-dependent, with the equilibrium shifting towards the lactone at lower pH values. researchgate.netnih.gov Specifically, at a pH below 3, the equilibrium is significantly shifted toward lactone formation. nih.gov In contrast, at physiological and alkaline pH, the lactone form is less stable and tends to hydrolyze to the active hydroxy acid form. researchgate.netnih.gov

The choice of solvent system during synthesis and processing also plays a role. emrespublisher.com For instance, the presence of methanol (B129727) can lead to the formation of methyl ester by-products. emrespublisher.com To minimize unwanted side reactions, including lactonization, syntheses are sometimes carried out in alkaline acetonitrile (B52724). emrespublisher.com The stability of atorvastatin can vary in different solvents, with studies showing it to be stable in methanol, ethyl acetate (B1210297), and acetonitrile-water mixtures at ambient temperature. emrespublisher.com

Effect of Temperature and Light Exposure

Temperature is another key parameter that can accelerate the degradation of atorvastatin and the formation of its lactone and dehydro lactone derivatives. emrespublisher.cominnovareacademics.in Thermal stress studies have shown that atorvastatin is susceptible to degradation at elevated temperatures. nih.govinnovareacademics.in The rate of lactone formation increases with temperature. nih.gov

Exposure to light, particularly UV radiation, can also induce degradation of atorvastatin. nih.govchemicalbook.com Photolytic stress studies have shown the formation of various degradation products. nih.gov One identified photodegradation product is Atorvastatin pyrrolidone lactone. chemicalbook.com While the direct pathway from light exposure to this compound is less explicitly detailed, the general instability of the molecule under photolytic stress suggests that this could be a contributing factor. innovareacademics.in

Role of Catalysts and Excipients in Degradation Pathways

During the synthesis of atorvastatin, various catalysts are employed. For instance, the Paal-Knorr reaction can be catalyzed by acids like pivalic acid. acs.orggoogle.com These acidic catalysts, while necessary for the desired transformation, can also promote the formation of the lactone impurity. acs.orgmtc-usa.com

In pharmaceutical formulations, excipients are added to the final drug product. The compatibility of atorvastatin with these excipients is crucial for its stability. nih.gov Acidic excipients can significantly promote the degradation of atorvastatin to its lactone form. nih.gov A study on the solid-state compatibility of atorvastatin calcium with various excipients found that strongly acidic excipients led to pronounced lactone formation. nih.gov The acidity of the excipient, as measured by its pH in an aqueous solution or suspension, can be used to predict its compatibility with the acid-sensitive atorvastatin. nih.gov

Theoretical Studies and Computational Chemistry in Understanding Formation Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of atorvastatin lactonization. These studies provide molecular-level insights into the energetics and pathways of the interconversion between the active hydroxy acid form of atorvastatin and its inactive lactone metabolite.

Research employing DFT methods has investigated the atorvastatin lactonization-hydrolysis mechanism, revealing that the process is highly dependent on pH. nih.gov Under both mildly acidic and basic conditions, the lactone form of atorvastatin is thermodynamically less stable than its corresponding hydroxy acid form. nih.govrsc.org However, the energy barriers and reaction favorability differ significantly depending on the environment.

One-step direct interconversion from the hydroxy acid to the lactone is considered unfavorable under physiological conditions due to a high activation energy barrier of approximately 35 kcal/mol. nih.govresearchgate.net This suggests that the spontaneous cyclization without a catalyst is a high-energy process and thus kinetically hindered.

Under acidic conditions, which can catalyze lactonization, the activation energy barrier for hydrolysis (lactone to acid) is 19 kcal/mol. nih.govrsc.org In the presence of a carboxylic acid, the equilibrium is only slightly shifted toward the lactone, with a 4 kcal/mol difference between the substrate and the product. nih.govrsc.org In contrast, under basic conditions, the hydrolysis of the lactone is much more favorable, with an energy gain of 18 kcal/mol and a significantly lower activation barrier of 6 kcal/mol. nih.govrsc.org This indicates that the lactone form is particularly unstable in alkaline environments and readily converts back to the active acid form. mdpi.com

Four distinct reaction pathways connecting the hydroxy acid and lactone forms have been analyzed through these computational models. researchgate.net The findings consistently support that the interconversion is not a simple, direct process but is influenced by catalysts and surrounding conditions. nih.govresearchgate.net

Comparative theoretical studies with other statins, such as fluvastatin, have also been conducted. These analyses indicate that atorvastatin is more flexible than fluvastatin, not just due to a higher number of rotatable single bonds, but also because the energy barriers for its lactonization and hydrolysis are lower. nih.govrsc.org For fluvastatin, the direct one-step interconversion in an acidic environment is also deemed unfavorable, with an even higher activation barrier of over 40 kcal/mol. researchgate.netresearchgate.net

The following table summarizes the key energetic data from DFT studies on the interconversion of atorvastatin between its hydroxy acid and lactone forms.

Condition Process Activation Energy (kcal/mol) Energy Difference (Product vs. Substrate, kcal/mol) Reference
PhysiologicalOne-Step Interconversion (Acid to Lactone)35- nih.govresearchgate.net
AcidicHydrolysis (Lactone to Acid)19- nih.govrsc.org
Acidic (with Carboxylic Acid)Lactonization (Acid to Lactone)-4 nih.govrsc.org
BasicHydrolysis (Lactone to Acid)6-18 nih.govrsc.org

These theoretical calculations are crucial for understanding the stability of atorvastatin and the potential for the formation of its lactone impurity under various conditions, from physiological environments to pharmaceutical formulations.

Stereochemical Aspects and Isomeric Purity of Atorvastatin Dehydro Lactone

Stereochemistry of Atorvastatin (B1662188) Dehydro Lactone: Absolute and Relative Configurations

Atorvastatin dehydro lactone possesses a chiral center within its 2,3-dihydropyran-6-one ring structure. nih.gov The absolute configuration of this stereocenter is crucial. The IUPAC name for the desired stereoisomer is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide. nih.gov This indicates that the chiral carbon in the lactone ring has an (S) configuration.

The relative configuration of the substituents on the lactone ring is also a significant factor. The stereoselective synthesis of the lactone moiety often aims to control the spatial arrangement of the atoms to achieve the desired diastereomer. researchgate.net It is important to note that atorvastatin itself has two chiral centers in its side chain, leading to the possibility of four stereoisomers (3R,5R; 3R,5S; 3S,5R; and 3S,5S). ppj.org.ly The therapeutically active form is the (3R,5R)-enantiomer. nih.gov Therefore, the stereochemistry of the this compound precursor directly impacts the ability to produce the correct stereoisomer of atorvastatin.

Identification and Characterization of Stereoisomeric Forms

The identification and characterization of the different stereoisomeric forms of this compound and related compounds are primarily achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method for separating enantiomers and diastereomers. ppj.org.lyrasayanjournal.co.in

For instance, a normal-phase HPLC method utilizing a Chiralpak AD-H column can effectively separate the (S,S) and (R,R) isomers of atorvastatin. rasayanjournal.co.in In one study, the (S,S)-form eluted before the (R,R)-form. rasayanjournal.co.in The resolution between the enantiomeric peaks is a key parameter for assessing the effectiveness of the separation. rasayanjournal.co.in Supercritical fluid chromatography (SFC) has also been successfully used for the chiral separation of atorvastatin and its enantiomeric impurity, offering a rapid and efficient alternative to HPLC. magtechjournal.com

Spectroscopic methods, such as ¹H NMR and ¹³C NMR, are used to elucidate the structure of the separated isomers. nih.gov These techniques provide information about the connectivity of atoms and the chemical environment of different protons and carbons, which can help in confirming the identity of the stereoisomers.

Methodologies for Chiral Separation and Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical quality control step in the production of atorvastatin. Chiral HPLC and SFC are the primary analytical techniques used for this purpose. rasayanjournal.co.inmagtechjournal.com

Key Parameters in Chiral Separation Methods:

ParameterDescriptionTypical Values/Observations
Stationary Phase A chiral column that interacts differently with each enantiomer.Chiralpak AD-H, Chiralcel® OD-RH, ACQUITY UPC² Trefoil CEL2. ppj.org.lyrasayanjournal.co.inmagtechjournal.com
Mobile Phase The solvent system used to carry the sample through the column.Normal-phase: n-Hexane, ethanol, trifluoroacetic acid. rasayanjournal.co.in Reversed-phase: Methanol (B129727), acetonitrile (B52724), water. ppj.org.ly SFC: CO₂, methanol, trifluoroacetic acid. magtechjournal.com
Resolution (Rs) A measure of the degree of separation between two peaks.An Rs value greater than 2.5 is considered good separation. rasayanjournal.co.inresearchgate.net A resolution of 4.1 was achieved with SFC. magtechjournal.com
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.For (S,S)-Atorvastatin, LOD was found to be 0.18 µg/mL. rasayanjournal.co.inresearchgate.net
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately quantified.For (S,S)-Atorvastatin, LOQ was found to be 0.60 µg/mL. rasayanjournal.co.inresearchgate.net

The developed analytical methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, and robust. rasayanjournal.co.in

Stereoselective Synthesis Approaches for this compound Isomers

Several stereoselective synthesis strategies have been developed to produce the desired stereoisomer of the atorvastatin side chain, which can then be used to form this compound. These approaches often utilize chiral starting materials or employ asymmetric reactions.

One common strategy involves the use of a chiral pool starting material, such as D-glucose, to synthesize the lactone moiety of atorvastatin. researchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. Key reactions in this synthesis can include Wittig olefination and acid-catalyzed lactonization. researchgate.net

Another approach is the use of biocatalysts, such as enzymes, to perform enantioselective reactions. jchemrev.comemrespublisher.com For example, alcohol dehydrogenases can be used for the enantioselective reduction of a keto ester precursor to the desired hydroxy ester with high enantiomeric excess. jchemrev.com Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has also been employed in a one-pot tandem aldol (B89426) reaction to create the chiral side chain with high diastereomeric and enantiomeric excess. nih.gov These enzymatic methods offer the potential for highly selective and environmentally friendly synthetic routes.

Convergent synthesis strategies are also employed, where different fragments of the molecule are synthesized separately and then combined. jchemrev.com For instance, a fully functionalized side-chain fragment with the correct stereochemistry can be coupled with the pyrrole (B145914) core of the molecule. jchemrev.com

Advanced Analytical Methodologies for Detection and Quantification of Atorvastatin Dehydro Lactone

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Atorvastatin (B1662188) Dehydro Lactone from the active pharmaceutical ingredient (API) and other related substances. The choice of technique depends on the analytical objective, whether it is routine quality control, stability testing, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Atorvastatin and its impurities, including the dehydro lactone form. These methods offer high resolution, sensitivity, and reproducibility.

Method development typically involves optimizing several parameters to achieve a robust separation. Reversed-phase (RP) chromatography is the predominant mode used. The selection of the stationary phase (column), mobile phase composition, flow rate, and detector settings are all critical. C8 and C18 columns are commonly employed due to their ability to effectively separate the non-polar lactone impurity from the more polar parent acid. nih.gov

The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently necessary to resolve all related impurities with varying polarities. UPLC systems, which use columns with smaller particle sizes (<2 µm), allow for faster analysis times and improved efficiency compared to traditional HPLC systems. researchgate.net

Table 1: Examples of HPLC/UPLC Methods for Atorvastatin and its Lactones
TechniqueColumnMobile PhaseDetectionKey Findings/ApplicationReference
HPLCWelch XB C18 (4.6 × 150 mm, 3.5 µm)Gradient elution with 10 mM ammonium acetate and acetonitrileHRMS/MSMethod developed to identify and characterize degradation products, including lactone forms, during hot melt extrusion processes. nih.gov
UPLCNot specifiedAcetonitrile, tetrahydrofuran, ammonium acetate buffer (pH 5.0)UV (244 nm)Stability-indicating UPLC method for simultaneous determination of atorvastatin and its degradation products. researchgate.net
LC-MS/MSZorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm)Gradient of 0.1% glacial acetic acid in 10% methanol/water (A) and 40% methanol in acetonitrile (B)MS/MS (ESI+)Simultaneous quantification of atorvastatin, its acid and lactone metabolites in human plasma. Baseline separation achieved within 7.0 min. nih.govcuni.cz
HPLC-MS/MSNot specifiedAcidified sodium acetate buffer (pH 5.0) and methyl tert-butyl ether for extractionMS/MS (ESI+)Simultaneous quantitation of acid and lactone forms of atorvastatin and its hydroxy-metabolites in human serum. emrespublisher.com

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the direct analysis of Atorvastatin Dehydro Lactone is limited. Atorvastatin and its related compounds, including the lactone forms, are high-molecular-weight, polar, and thermally labile molecules with high boiling points. helsinki.firesearchgate.net These characteristics make them non-volatile, and direct injection into a GC system would lead to thermal degradation in the injector and column, preventing accurate analysis.

To overcome this limitation, derivatization is a mandatory step to convert the non-volatile analytes into more volatile and thermally stable derivatives. cuni.cz Silylation is a common derivatization technique, where active hydrogen atoms in hydroxyl or carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyl(dimethylsilyl)trifluoroacetamide have been used for the derivatization of statins prior to GC analysis. emrespublisher.com However, this multi-step sample preparation is complex, laborious, and can introduce variability, making GC a less preferred method compared to HPLC for routine analysis of these compounds. cuni.czhelsinki.fi

Supercritical Fluid Chromatography (SFC) for this compound Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the purification and analysis of pharmaceutical compounds. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced consumption of organic solvents. researchgate.net

SFC is particularly well-suited for preparative chromatography to isolate impurities like this compound. One study demonstrated that SFC was superior to preparative HPLC for isolating four oxidative degradation products of atorvastatin. It allowed for the isolation in a single step with higher purity, whereas the HPLC method required at least two chromatographic steps. researchgate.net For analytical purposes, UltraPerformance Convergence Chromatography (UPC²), a form of SFC, has been used to develop fast, multiproduct methods for analyzing several statins, including atorvastatin, demonstrating its potential for high-throughput screening. nih.gov

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. For methods analyzing this compound, validation is performed according to established guidelines, assessing several key parameters.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is typically demonstrated by achieving baseline resolution between all relevant peaks.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) value of >0.99 is generally required. nih.govcuni.cz

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the impurity. Recoveries are typically expected to be within 85-115%. cuni.cz

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) or coefficient of variation (CV) of ≤15% being a common acceptance criterion. cuni.czemrespublisher.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For atorvastatin impurities, the LOD can be as low as 0.05 µg/mL. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQ values for lactone metabolites in biological fluids using highly sensitive LC-MS/MS methods can be as low as 0.05 ng/mL. cuni.cz

Table 2: Summary of Method Validation Parameters from Selected Studies
ParameterFinding/RangeTechniqueReference
Linearity (R²)≥ 0.9975LC-MS/MS cuni.cz
Accuracy (% Recovery)88.6 - 111%LC-MS/MS cuni.cz
Precision (% Imprecision/CV)≤ 15% (Intra- and Inter-run)LC-MS/MS cuni.cz
Precision (% CV)Within 15% (Intra- and Inter-day)HPLC-MS/MS emrespublisher.com
Limit of Quantification (LOQ)0.05 ng/mLLC-MS/MS cuni.cz
Limit of Quantification (LOQ)0.5 ng/mLHPLC-MS/MS emrespublisher.com
Limit of Detection (LOD)~0.005% of test solution concentrationHPLC nih.gov

Spectroscopic Techniques for Structural Confirmation and Quantification

While chromatography separates the components of a mixture, spectroscopic techniques are essential for their identification and structural confirmation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches for Identification

Mass Spectrometry (MS), particularly when coupled with a liquid chromatography system (LC-MS), is the definitive technique for the identification and structural elucidation of impurities like this compound. Tandem Mass Spectrometry (MS/MS) provides an even higher degree of certainty.

In a typical LC-MS/MS analysis, compounds eluting from the LC column are ionized, most commonly using Electrospray Ionization (ESI) in the positive ion mode for atorvastatin and its related substances. nih.govemrespublisher.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₃₃H₃₁FN₂O₃), the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 523.2.

For unequivocal identification, MS/MS is employed. The precursor ion (e.g., m/z 523.2) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). The resulting fragmentation pattern serves as a structural fingerprint of the molecule. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is also used for highly selective and sensitive quantification, as it filters out background noise by monitoring only a specific precursor-to-product ion transition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information about the molecular structure, including the connectivity of atoms and stereochemistry.

The formation of this compound involves the dehydration of the dihydroxyheptanoic acid side chain of Atorvastatin, leading to the formation of a double bond within the lactone ring. This structural change results in a distinct NMR spectrum compared to the parent compound. In the ¹H NMR spectrum, the appearance of new signals in the olefinic region (typically 5-7 ppm) corresponding to the protons on the new double bond is a key indicator of the dehydro lactone structure. Concurrently, the signals corresponding to the hydroxyl groups and the adjacent protons in the original diol side chain disappear.

For instance, the structural characterization of novel degradation products of atorvastatin formed under acidic conditions relies heavily on NMR spectroscopy to confirm complex molecular rearrangements, including lactonization and dehydration. beilstein-archives.org While specific spectral data for this compound is proprietary to manufacturers, typical ¹H and ¹³C NMR analyses are used to confirm its identity. pharmaffiliates.comrsc.org The analysis of related statin intermediates by NMR provides a reference for the types of shifts and couplings expected. google.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Statin Lactone Intermediates This table is illustrative and based on data for related statin synthesis intermediates, as specific proprietary data for this compound is not publicly available.

Nucleus Chemical Shift (δ, ppm) Multiplicity / Note
¹H 5.25 d (doublet)
¹H 4.15-4.35 m (multiplet)
¹H 3.42 s (singlet)
¹H 1.4-1.9 m (multiplet)
¹³C 105.7 Acetal Carbon
¹³C 92.9 Lactol Carbon
¹³C 64.5, 62.8 Carbons adjacent to oxygen
¹³C 54.9, 54.5 Methoxyl Carbons
¹³C 35.0, 32.8 Aliphatic Carbons

Data adapted from reference google.com

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

FTIR and UV-Vis spectroscopy are valuable techniques for the preliminary identification and characterization of this compound, often used in conjunction with other analytical methods. asianpubs.org

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands that confirm its structure. Key expected bands include:

C=O Stretching (Lactone): A strong absorption band around 1720-1740 cm⁻¹, characteristic of a six-membered lactone ring.

C=C Stretching (Alkene): A band in the region of 1640-1680 cm⁻¹ corresponding to the newly formed double bond in the lactone ring.

N-H Stretching and C=O Stretching (Amide): Bands related to the amide group present in the core atorvastatin structure, typically around 3365 cm⁻¹ (N-H) and 1650 cm⁻¹ (C=O). asianpubs.org

Aromatic C-H and C=C Stretching: Bands corresponding to the various phenyl groups in the molecule.

The absence of a broad O-H stretching band (around 3200-3500 cm⁻¹) which would be present in the parent atorvastatin acid, confirms the dehydration and lactonization process. asianpubs.org FTIR analysis is routinely used to check for the compatibility of atorvastatin with excipients and to identify its form, where the absence or presence of specific peaks can indicate the presence of impurities or different polymorphic forms. researchgate.netucr.ac.crwjpmr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Atorvastatin and its derivatives exhibit characteristic UV absorption due to the conjugated π-electron systems in their pyrrole (B145914) and phenyl rings. The UV spectrum of Atorvastatin in methanol typically shows a maximum absorption (λmax) at approximately 246 nm. wjpmr.com The formation of the additional C=C double bond in the lactone ring of this compound may lead to a slight shift in the λmax or a change in the molar absorptivity compared to Atorvastatin, which can be used for detection and quantification. asianpubs.org

Table 2: Characteristic Spectroscopic Data for Atorvastatin and Related Compounds

Technique Parameter Typical Value/Region Functional Group/Chromophore
FTIR Wavenumber (cm⁻¹) ~3365 N-H Stretching (Amide)
FTIR Wavenumber (cm⁻¹) ~1730 C=O Stretching (Lactone)
FTIR Wavenumber (cm⁻¹) ~1650 C=O Stretching (Amide)
FTIR Wavenumber (cm⁻¹) ~1660 C=C Stretching (Alkene)
UV-Vis λmax (nm) ~246 (in Methanol) Conjugated π-system

Data compiled from references asianpubs.orgwjpmr.com

Hyphenated Techniques for Comprehensive Profiling of this compound and Related Substances

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing Atorvastatin and its impurities, including this compound. rasayanjournal.co.inmdpi.com

LC-MS/MS and GC-MS for Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark technique for the sensitive and selective quantification of atorvastatin, its metabolites, and impurities in various matrices. emrespublisher.com The method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS method, Atorvastatin and its related substances, including the dehydro lactone, are first separated on a reversed-phase column (e.g., C18 or Phenyl-Hexyl). nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in positive mode. emrespublisher.comresearchgate.net For quantification, the analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity and allows for quantification down to picogram levels. emrespublisher.com For instance, a validated LC-MS/MS method can simultaneously quantify atorvastatin acid, atorvastatin lactone, and their hydroxylated metabolites with a lower limit of quantitation of 0.05 ng/mL in human plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large molecules like statins due to their high boiling points and the need for derivatization, GC-MS can be employed for the analysis of certain smaller, more volatile, or genotoxic impurities that may arise during the synthesis of atorvastatin. rasayanjournal.co.inemrespublisher.com The technique involves separating volatile compounds in a gas chromatograph before detection by a mass spectrometer. rasayanjournal.co.in For non-volatile compounds like atorvastatin and its direct impurities, a derivatization step is necessary to increase their volatility. emrespublisher.com

Table 3: Example LC-MS/MS Parameters for Atorvastatin and Metabolite Analysis

Parameter Description
LC Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)
Mobile Phase Gradient of 0.1% acetic acid in 10% methanol/water and 40% methanol in acetonitrile
Flow Rate 0.35 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ 0.05 ng/mL for atorvastatin and its acid/lactone metabolites

Data compiled from reference nih.gov

Coupling of Chromatography with NMR Spectroscopy

LC-NMR combines the separation power of HPLC with the structure-elucidating capability of NMR. This technique is particularly powerful for the unambiguous identification of unknown impurities or metabolites directly from a complex mixture without the need for prior isolation. In the context of atorvastatin analysis, an LC-NMR system can be used to separate an unknown impurity, such as a degradation product, and then acquire its ¹H NMR and other NMR spectra online. This provides definitive structural information, which is crucial for identifying novel impurities that are not available as reference standards. The use of LC-NMR has been demonstrated in identifying statin metabolites, such as establishing the structure of a 1-O-acyl-β-D-glucuronide conjugate of a statin acid. researchgate.net

Automated and High-Throughput Analytical Platforms for this compound Assessment

In quality control and clinical settings, the ability to analyze a large number of samples quickly and efficiently is essential. Automated and high-throughput analytical platforms, predominantly based on UPLC-MS/MS, have been developed for the assessment of atorvastatin and its related compounds. mdpi.comnih.gov

These systems utilize autosamplers for automated sample injection, rapid chromatographic separations (with run times often under 10 minutes), and sensitive mass spectrometric detection. nih.gov Method validation for these high-throughput assays focuses on robustness, speed, and sensitivity, ensuring they are suitable for applications like therapeutic drug monitoring or large-scale impurity screening in drug manufacturing. mdpi.comnih.gov The development of such methods allows for the efficient monitoring of patient adherence to therapy by measuring drug and metabolite levels, including the various lactone forms, in biological samples. nih.govnih.gov

Stability and Degradation Kinetics of Atorvastatin Dehydro Lactone

Forced Degradation Studies of Atorvastatin (B1662188) Dehydro Lactone

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug molecule and for identifying potential degradation products. semanticscholar.org These studies expose the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. semanticscholar.orgirjmets.com

For Atorvastatin, significant degradation is observed under acidic hydrolysis, oxidative, thermal, and photolytic conditions. nih.gov It is noteworthy that Atorvastatin is relatively stable under basic hydrolysis. nih.govemrespublisher.com The insights gained from these studies are instrumental in developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products. semanticscholar.org

Acidic Hydrolysis Degradation Pathways

Atorvastatin is known to be susceptible to degradation in acidic environments. nih.govhelsinki.fi The primary degradation pathway under acidic conditions involves the intramolecular cyclization of the side chain, leading to the formation of Atorvastatin Lactone. mtc-usa.comresearchgate.net This reaction is an intramolecular Fischer esterification catalyzed by the acidic medium. mtc-usa.com

The rate of this degradation follows first-order kinetics. helsinki.finih.gov Studies have shown that the rate constant for degradation in an acidic medium is significantly higher than in a basic medium, indicating lower stability in acidic conditions. nih.gov For instance, one study reported a first-order rate constant (k) of 1.88 × 10⁻² s⁻¹ in an acidic medium. nih.gov Another study observed that at pH 2, the conversion to the lactone form is favored. mdpi.com

Under more drastic acidic conditions, such as treatment with concentrated sulfuric acid or hydrochloric acid, further degradation can occur. researchgate.netnih.gov Treatment with concentrated sulfuric acid can lead to the loss of the carboxanilide residue, along with lactonization and dehydration in the side chain. researchgate.netnih.gov In contrast, concentrated aqueous hydrochloric acid can result in a complex, bridged molecule involving C-C bond formation between the lactone moiety and the pyrrole (B145914) ring, migration of the isopropyl group, and loss of the carboxanilide residue. researchgate.netnih.gov

Two primary degradation products are often identified during acidic hydrolysis. mdpi.com

Table 1: Conditions for Acidic Hydrolysis Studies

Acid Concentration Temperature Duration Key Findings
0.1 N HCl Ambient (25 ± 2°C) 24 hours Significant degradation observed. nih.gov
1 N HCl Not specified Not specified Lactone form identified as the primary degradation product. innovareacademics.in
0.1 M HCl 353 K (80°C) 120 minutes Partial degradation with the formation of two degradation products. mdpi.com
3M HCl Not specified Not specified Used to prepare degraded tablet stock solution for analysis. mtc-usa.com

Basic Hydrolysis Degradation Pathways

In contrast to its instability in acidic media, Atorvastatin shows greater stability under basic conditions. nih.govemrespublisher.com Some studies report no significant degradation when the drug is subjected to basic hydrolysis. nih.gov However, other research indicates that degradation does occur, albeit following zero-order kinetics. helsinki.finih.gov The rate constant for degradation in a basic medium has been reported as 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.gov

While the lactone form is less stable than the hydroxy acid form under basic conditions, the conversion from the acid to the lactone is not detected at pH 7 or 9.5. mdpi.comrsc.org In fact, the lactone form can fully convert to the more stable acid form under alkaline conditions. mdpi.com

Table 2: Conditions for Basic Hydrolysis Studies

Base Concentration Temperature Duration Key Findings
1 N NaOH Ambient (25 ± 2°C) 42 hours No significant degradation observed. nih.gov
0.1 N NaOH 30 minutes Not specified Drug found to be stable. innovareacademics.in
0.1 M NaOH 353 K (80°C) 120 minutes Degradation observed by a reduction in the drug's peak area, but no specific degradation products were identified. mdpi.com
0.5 N NaOH Ambient (25 ± 2°C) 48 hours Slight degradation observed. semanticscholar.org

Oxidative Degradation Mechanisms

Atorvastatin is susceptible to oxidative degradation. nih.gov The primary site of oxidation is the pyrrole ring. nih.gov The reaction mechanism is thought to involve the formation of an intermediate endoperoxide, which then rearranges. nih.gov This can be followed by a nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain. nih.gov

Several oxidative degradation products have been identified. nih.gov One such product, ATV-FX1, has a molecular mass that is increased by two oxygen atoms compared to Atorvastatin, indicating the addition of two oxygen atoms. nih.gov Other identified oxidative degradants include ATV-FXA, ATV-FXA1, and FXA2. nih.gov The formation of these products can be induced by treating an alkaline acetonitrile (B52724) solution of Atorvastatin with hydrogen peroxide. nih.gov

Table 3: Conditions for Oxidative Degradation Studies

Oxidizing Agent Temperature Duration Key Findings
1% H₂O₂ Ambient (25 ± 2°C) 24 hours Considerable degradation observed. nih.gov
30% H₂O₂ Room Temperature 1 day Atorvastatin found to be stable. innovareacademics.in
3% H₂O₂ Not specified Not specified Atorvastatin is susceptible to degradation. researchgate.net
Oxygen Atmosphere 80°C 30 days Formation of oxidative degradation products. google.com

Photolytic Degradation Processes

Exposure to light can also lead to the degradation of Atorvastatin. nih.gov Photodegradation can occur when the drug is exposed to both UV and visible light. nih.gov Studies have shown that Atorvastatin undergoes rapid degradation when irradiated with wavelengths between 300 and 350 nm in an aqueous solution. scirp.org The presence of ferric ions can accelerate this process, with the degradation following first-order kinetics. scirp.org

Photolytic degradation can lead to the formation of several products, including a photolytic oxo-product and a diastereomer of Atorvastatin lactone. semanticscholar.org

Table 4: Conditions for Photolytic Degradation Studies

Light Source Conditions Duration Key Findings
UV light and Visible light 200 W h/m² of UV light and 1.2 million lux hours of visible light 11 days Considerable degradation observed. nih.gov
UV light 366 nm 10 hours No significant degradation. innovareacademics.in
Sunlight Direct exposure 1-2 days Slight degradation observed. semanticscholar.org
Light chamber 2600 lux 24 hours Photolytic degradation was carried out. walshmedicalmedia.com

Thermal Degradation Profiles

Thermal stress can induce the degradation of Atorvastatin. nih.gov When subjected to high temperatures, the drug substance can degrade, highlighting the importance of controlled storage conditions. semanticscholar.orgnih.gov However, some studies have reported that Atorvastatin is stable under dry heat conditions at 80°C for one day. innovareacademics.in

Table 5: Conditions for Thermal Degradation Studies

Temperature Duration Key Findings
105°C 10 days Considerable degradation observed. nih.gov
80°C 1 day Atorvastatin found to be stable. innovareacademics.in
60°C 10 days Atorvastatin found to be stable. semanticscholar.org
105°C 1 hour Thermal degradation was performed. walshmedicalmedia.com

Identification of Secondary Degradation Products from Atorvastatin Dehydro Lactone

Under various stress conditions, this compound can degrade into several secondary products. The identification of these products is essential for a complete understanding of the drug's stability profile.

Under acidic hydrolysis, two primary degradation products have been observed. mdpi.com In more severe acidic environments, novel degradation products can form, including one resulting from the loss of the carboxanilide residue and another complex, bridged molecule. researchgate.netnih.gov

Oxidative stress leads to the formation of several degradation products, all resulting from the oxidation of the pyrrole ring. nih.gov These include ATV-FX1, ATV-FXA, ATV-FXA1, and FXA2. nih.gov

Photolytic degradation can yield products such as a photolytic oxo-product and a diastereomer of Atorvastatin lactone. semanticscholar.org

The characterization of these degradation products is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govnih.gov

Kinetic Modeling of this compound Degradation

The degradation of atorvastatin, which involves the interconversion between its active hydroxy acid form and the inactive lactone form (this compound), is highly dependent on the pH of the medium. Kinetic studies have demonstrated that the degradation process follows different models under acidic and basic conditions.

Under acidic conditions, the degradation of atorvastatin exhibits first-order kinetics. mdpi.comemrespublisher.com This implies that the rate of degradation is directly proportional to the concentration of the drug. In contrast, when subjected to basic hydrolysis, the degradation follows zero-order kinetics, meaning the degradation rate is constant and independent of the drug's concentration. mdpi.comemrespublisher.com

The stability of the drug is significantly lower in acidic media compared to basic media. This is evidenced by the rate constants (k) calculated for each condition. For degradation in an acidic medium, the first-order rate constant has been reported as 1.88 × 10⁻² s⁻¹. mdpi.comresearchgate.net For the zero-order degradation in a basic medium, the rate constant is 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. mdpi.comresearchgate.net This indicates a much faster degradation process in acidic environments. mdpi.com

The following table summarizes the kinetic parameters for the degradation of atorvastatin under stressed acidic and basic conditions.

ConditionKinetic ModelRate Constant (k)Reference
Acidic MediumFirst-Order1.88 × 10⁻² s⁻¹ mdpi.com, researchgate.net
Basic MediumZero-Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ mdpi.com, researchgate.net

Long-Term Stability Assessment of this compound in Various Matrices

The long-term stability of this compound is a critical factor for accurate quantification in analytical studies and for understanding its behavior in biological systems. The lactone form is generally more labile than the corresponding hydroxy acid. emrespublisher.com Its stability is significantly influenced by the storage matrix, pH, and the presence of specific inhibitors.

In biological matrices such as plasma, the interconversion between the lactone and acid forms is a key challenge. Esterase activity in plasma can contribute to the hydrolysis of the lactone ring. uri.edu To ensure the stability of the lactone form during long-term storage of clinical samples, plasma treated with sodium fluoride, an esterase inhibitor, is preferred. uri.edu Studies have shown significant degradation in non-buffered plasma; a 25% loss of the lactone form was observed after one month of storage at -80 °C. uri.edu This degradation can be effectively prevented by buffering the plasma to an acidic pH. Diluting the plasma 1:1 with a 0.1 M, pH 4.0 sodium acetate (B1210297) buffer has been shown to maintain the stability of the lactone. uri.edu

The choice of solvent is also crucial for maintaining the integrity of the lactone ring during sample preparation and analysis. This compound is reported to be stable in methanol (B129727), ethyl acetate, and acetonitrile-water (70:10, v/v) at ambient temperatures. emrespublisher.com However, in acetonitrile-water solutions, the lactone ring can open to form the hydroxy acid. emrespublisher.com The addition of 0.5% acetic acid to the solvent mixture helps to stabilize the lactone structure. emrespublisher.com The interconversion is also promoted at high pH levels. ung.si

The table below details the stability of this compound in different matrices and conditions.

Matrix/SolventConditionObservationReference
Non-buffered Human PlasmaStored for 1 month at -80 °C25% loss of lactone form uri.edu
Human Plasma with Sodium FluorideLong-term storagePreferred matrix to ensure lactone stability uri.edu
Human Plasma buffered to pH 4.0Long-term storagePrevents the loss of the lactone form uri.edu
Acetonitrile-Water (70:10, v/v)Ambient TemperatureLactone ring can open to the hydroxy acid form emrespublisher.com
Acetonitrile-Water with 0.5% Acetic AcidAmbient TemperatureStabilizes the lactone structure emrespublisher.com
MethanolAmbient TemperatureStatin lactones are stable emrespublisher.com
Ethyl AcetateAmbient TemperatureStatin lactones are stable emrespublisher.com

Impurity Profiling and Control Strategies for Atorvastatin Dehydro Lactone in Pharmaceutical Products

Regulatory Landscape for Related Substances in Active Pharmaceutical Ingredients (APIs)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical manufacturing, governed by a stringent regulatory framework to ensure the safety and efficacy of the final drug product. openmedscience.com International guidelines, primarily from the International Council for Harmonisation (ICH), provide a comprehensive framework for the control of impurities. labinsights.nl

The ICH Q3A guideline specifically addresses impurities in new drug substances, classifying them into organic impurities, inorganic impurities, and residual solvents. labinsights.nlpharmaceutical-networking.com Organic impurities, which can arise during manufacturing or storage, are of particular concern and include starting materials, by-products, intermediates, and degradation products. pharmaceutical-networking.com For non-mutagenic impurities, the ICH Q3A guideline establishes thresholds for reporting, identification, and qualification. jpionline.org Generally, impurities present at a level of 0.10% or higher should be identified and characterized. labinsights.nl The qualification threshold, which necessitates toxicological data if exceeded, is typically 0.15% for drug substances with a maximum daily dose of less than 2.0 grams. researchgate.net

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), set specific limits for known and unknown impurities in atorvastatin (B1662188). For instance, the EP monograph for atorvastatin specifies limits for several related impurities. researchgate.netmdpi.com These regulatory standards require manufacturers to implement robust analytical methods for the detection and quantification of impurities like Atorvastatin Dehydro Lactone. pharmaceutical-networking.com Adherence to these compendial monographs is mandatory for drug manufacturers. pharmaceutical-networking.com

Strategies for Monitoring and Controlling this compound Levels

Effective control of this compound levels hinges on a multi-faceted approach that encompasses both in-process controls during manufacturing and final quality control testing of the API and drug product. veeprho.com

In-process controls are crucial for monitoring and controlling the formation of impurities during the synthesis of atorvastatin. veeprho.com The manufacturing process of atorvastatin is complex, presenting multiple opportunities for impurity formation. pharmaceutical-networking.com Key strategies for IPC include:

Monitoring of Critical Process Parameters: The manufacturing process and its parameters are critical to the impurity profile of the final API. veeprho.com Parameters such as reaction temperature, pH, and reaction time can influence the formation of this compound. emrespublisher.comnih.gov For example, pH has a significant effect on the interconversion between the lactone and hydroxy acid forms of statins. nih.gov

Analytical Monitoring of Intermediates: Regular analysis of intermediates at various stages of the synthesis helps in identifying and controlling the levels of potential impurities before they carry over to the final product. veeprho.com Techniques like High-Performance Liquid Chromatography (HPLC) are widely used for this purpose. veeprho.comjddtonline.info

Implementation of Quality by Design (QbD): A QbD approach helps in understanding the process and identifying critical process parameters that impact the formation of impurities, leading to a more robust and controlled manufacturing process. veeprho.com

Final release testing of the atorvastatin API and the finished pharmaceutical product is essential to ensure that the levels of this compound and other impurities are within the specified limits. nih.govnih.gov

Pharmacopoeial Methods: The European Pharmacopoeia and the United States Pharmacopeia provide official methods for testing related substances in atorvastatin. mdpi.comnih.gov These methods, often utilizing HPLC, are designed to separate and quantify known and unknown impurities. mdpi.comnih.gov

Validated Analytical Methods: Pharmaceutical manufacturers often develop and validate their own sensitive and specific analytical methods for impurity profiling. nih.govnih.gov Reversed-phase HPLC with UV detection is a common technique, and methods have been developed to achieve separation of atorvastatin and its impurities in a shorter run time compared to pharmacopoeial methods. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for quantifying low levels of impurities. nih.govresearchgate.net

Acceptance Criteria: The acceptance criteria for this compound and other impurities are set based on regulatory guidelines and pharmacopoeial monographs. researchgate.netmdpi.com For example, the EP sets limits for specified impurities in atorvastatin active substance. mdpi.com

Below is a table summarizing typical analytical techniques used for monitoring this compound:

Analytical TechniquePurposeKey Features
High-Performance Liquid Chromatography (HPLC) Quantification of impurities in API and drug product.Widely used, robust, can be coupled with various detectors (e.g., UV, DAD). jddtonline.inforesearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive and selective quantification.Lower limits of detection and quantification compared to HPLC-UV. nih.govresearchgate.net
Capillary Electrophoresis (CE) Separation and quantification of atorvastatin and its related substances.Offers an alternative separation mechanism to HPLC. emrespublisher.com

In-Process Control (IPC) Methodologies

Impact of this compound on Overall Atorvastatin Drug Product Quality (Non-Clinical, Chemical Purity Perspective)

The presence of degradation products and process-related impurities can affect the stability of the drug product. Stress degradation studies, which involve subjecting the drug substance to conditions like hydrolysis, oxidation, and heat, are performed to understand the degradation pathways and identify potential degradation products, including lactone impurities. nih.gov The formation of this compound can be indicative of degradation of the active ingredient, atorvastatin. nih.gov

Development of Reference Standards and Certified Reference Materials for this compound

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities like this compound. pharmaceutical-networking.comsynzeal.com

Role of Reference Standards: Reference standards are highly purified and well-characterized substances used as a basis for comparison in analytical tests. pharmaceutical-networking.com They are essential for method validation, qualification of analytical instruments, and routine quality control testing. synzeal.comeuropa.eu

Sources of Reference Standards: Pharmacopoeias like the USP and EP provide official reference standards for atorvastatin and some of its specified impurities. mdpi.comsigmaaldrich.com Additionally, several commercial suppliers specialize in the synthesis and certification of pharmaceutical impurity reference standards, including this compound. veeprho.comveeprho.comtlcstandards.comnih.gov These suppliers often provide a certificate of analysis with detailed characterization data.

Certified Reference Materials (CRMs): CRMs are reference standards that have their property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. Pharmaceutical secondary standards, which are certified reference materials, are also available for atorvastatin-related compounds. sigmaaldrich.comsigmaaldrich.com The use of CRMs enhances the reliability and traceability of analytical measurements.

The following table lists some of the available reference materials for atorvastatin impurities:

Reference MaterialSupplier TypePurpose
USP Reference Standards PharmacopoeialOfficial standard for identification and quantification. sigmaaldrich.com
EP Reference Standards PharmacopoeialOfficial standard for compendial testing. mdpi.com
Commercial Reference Standards Commercial SuppliersFor research, development, and quality control. synzeal.compharmaffiliates.compharmaffiliates.com
Certified Reference Materials (CRMs) Commercial SuppliersHigh-purity standards with certified property values. sigmaaldrich.comsigmaaldrich.com

Future Directions and Emerging Research Avenues for Atorvastatin Dehydro Lactone

Novel Synthetic Routes for Atorvastatin (B1662188) Dehydro Lactone and its Isomers

Traditional synthetic pathways to atorvastatin, like the Paal-Knorr synthesis, are often lengthy and can generate impurities. researchgate.net Modern research is focused on developing more concise, efficient, and stereoselective routes, which indirectly influences the formation profile of related substances, including the lactone and its dehydro variant.

Chemo-enzymatic Synthesis: A significant area of innovation lies in combining chemical and enzymatic steps to leverage the high selectivity of biocatalysts. vietnamjournal.ru Enzymes like alcohol dehydrogenases, ketoreductases (KREDs), halohydrin dehalogenases (HHDH), and 2-deoxy-d-ribose (B167953) 5-phosphate aldolase (B8822740) (DERA) are being employed to create the chiral side-chain of atorvastatin with high precision. researchgate.netmdpi.comjchemrev.com For instance, DERA-catalyzed double aldol (B89426) addition has been explored to produce key lactol intermediates, which are precursors to the lactone form. researchgate.net One chemo-enzymatic route involves the DERA-catalyzed preparation of the statin lactone (4S,6R)-6-(chloromethyl)-4-hydroxy-oxan-2-one, followed by chemical esterification and a cyanolysis reaction catalyzed by an engineered HHDH enzyme. nih.gov These biocatalytic methods offer the advantage of proceeding under mild reaction conditions and reducing the need for extensive protection/deprotection steps, leading to shorter, more sustainable processes. researchgate.net

Convergent and Chiral Pool Synthesis: Other strategies focus on building the molecule by coupling complex, pre-synthesized fragments (convergent synthesis) or starting from readily available chiral molecules (chiral pool synthesis). The original synthesis of atorvastatin started from a chiral building block, ethyl (R)-4-cyano-3-hydroxybutyrate, to establish the correct stereochemistry. mdpi.com Research continues to find more efficient ways to generate these chiral precursors, which are then used to build the final molecule, including its lactone form. researchgate.netjchemrev.com

Table 1: Comparison of Novel Synthetic Strategies for Atorvastatin Lactone Precursors
Synthetic StrategyKey FeaturesEnzymes/Reagents InvolvedAdvantagesReference
Chemo-enzymatic SynthesisCombines biological and chemical reactions for high stereoselectivity.DERA, HHDH, KRED, Alcohol DehydrogenaseMild reaction conditions, high selectivity, shorter routes, reduced waste. vietnamjournal.ruresearchgate.netnih.gov
Multicomponent Reactions (MCRs)Convergent one-pot synthesis from multiple starting materials.Ugi reaction, Hantzsch-type reactionIncreased efficiency, reduced step count, rapid generation of molecular complexity. acs.orgrsc.org
Chiral Pool SynthesisUtilizes readily available chiral molecules as starting materials.Ethyl (R)-4-cyano-3-hydroxybutyrateEstablishes stereochemistry early in the synthetic route. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Minor Impurities

The precise identification and characterization of minor impurities, such as Atorvastatin Dehydro Lactone, are critical for ensuring drug quality and safety. Modern analytical chemistry offers a powerful toolkit for the structural elucidation of these trace-level compounds. Current time information in Bangalore, IN.scirp.org

High-Resolution Mass Spectrometry (HRMS): Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool for impurity profiling. scirp.orgscirp.org Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, often with errors below 5 parts per million (ppm). scirp.org This accuracy allows for the confident prediction of the elemental composition of an unknown impurity. scirp.orgscirp.org Further fragmentation analysis (MS/MS or HR-MS/MS) provides structural information by breaking the molecule apart and analyzing the resulting fragments, which helps in piecing together the impurity's structure. scirp.org

Tandem Mass Spectrometry (LC-MS/MS): For quantitative purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. researchgate.netnih.gov Using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion (the impurity) and a characteristic product ion, filtering out background noise. researchgate.netnih.gov This allows for the accurate measurement of impurities at very low concentrations (ng/mL levels) in complex matrices like human plasma or in the final drug product. nih.gov

Advanced NMR Spectroscopy: While MS techniques provide mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing a complete structural map of a molecule. For minor impurities, highly sensitive NMR instruments (e.g., 400 MHz and higher) are used. klivon.com One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to establish the connectivity of atoms within the molecule, confirming the exact structure and stereochemistry of impurities like this compound.

Hyphenated and Specialized Chromatographic Techniques: The separation of closely related impurities is a significant challenge. The development of new HPLC column technologies, such as fused-core shell particles with unique stationary phases like diisopropyl-cyanopropylsilane, has enabled better resolution between atorvastatin and its degradation products. mjcce.org.mk The optimization of mobile phase composition, including pH, is also crucial for achieving the necessary separation. mjcce.org.mk For routine analysis, simpler methods like UV-spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) are also employed, though they may lack the specificity of MS-based methods. ijpsjournal.comajpaonline.com

Table 2: Advanced Analytical Techniques for Atorvastatin Impurity Elucidation
TechniquePrimary ApplicationKey Information ProvidedReference
LC-HRMS (e.g., Q-TOF)Identification and structural characterization of unknown impurities.Accurate mass for elemental composition, fragmentation patterns for structural clues. scirp.orgscirp.org
LC-MS/MSSensitive and selective quantification of known impurities.Precise concentration measurement at trace levels. researchgate.netnih.gov
NMR (¹H, ¹³C, 2D)Definitive structural elucidation.Complete atomic connectivity, stereochemistry. klivon.com
Advanced HPLC (e.g., Fused-Core Cyano Columns)Separation of closely related impurities.High-resolution separation of isomers and degradation products. mjcce.org.mk

Integration of Process Analytical Technology (PAT) for Real-time Monitoring of this compound

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. sartorius.com The goal is to ensure final product quality by monitoring the process in real-time, rather than relying solely on end-product testing. For this compound, PAT can be instrumental in understanding its formation kinetics and implementing control strategies to minimize its presence.

The integration of robust in-line or on-line sensors allows for the continuous monitoring of Critical Process Parameters (CPPs) that may influence the formation of impurities. sartorius.com Spectroscopic tools such as Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for PAT applications because they are non-destructive and can provide real-time information about the chemical composition of a reaction mixture. By developing a chemometric model that correlates the spectral data with the concentration of this compound, it would be possible to monitor its formation as it happens.

Another potential PAT application is the use of real-time imaging or advanced chromatography. For instance, Positron Emission Tomography (PET) has been used in preclinical settings to monitor the real-time in vivo pharmacokinetics of radiolabeled [18F]Atorvastatin, demonstrating the power of real-time analytical methods. nih.govacs.org While PET is not a manufacturing tool, the principle of real-time monitoring is central to PAT. In a manufacturing context, rapid HPLC or UPLC systems could be configured for at-line analysis, providing data on impurity levels within minutes, allowing for rapid process adjustments. This approach moves testing from a post-production quality control lab directly to the manufacturing floor, enabling proactive quality management. sartorius.com

Machine Learning and Artificial Intelligence Applications in Predicting this compound Formation and Stability

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical development by transforming data into predictive insights. researchgate.net These technologies can analyze vast and complex datasets to identify patterns and relationships that are not apparent through traditional analysis, making them ideal for predicting the formation and stability of impurities like this compound. researchgate.netjopir.in

Predicting Impurity Formation: ML algorithms can be trained on historical manufacturing data, including process parameters (temperature, pH, reaction time) and corresponding impurity profiles. Once trained, these models can predict the likelihood of this compound formation under different operating conditions. researchgate.net This predictive capability allows for the optimization of the manufacturing process to minimize impurity generation from the outset. For example, Artificial Neural Networks (ANNs) have been successfully used to model the chromatographic retention of atorvastatin and its impurities, demonstrating the ability of these models to handle complex, non-linear relationships in chemical systems. researchgate.nettandfonline.com

Predicting Stability and Degradation: AI-driven models can significantly accelerate drug stability studies. jopir.inijmsm.org By training algorithms on data from forced degradation studies and long-term stability trials, it is possible to build models that predict the degradation pathways and shelf-life of a drug product under various storage conditions. researchgate.nettheviews.in These predictive models can identify the factors most likely to cause the formation of this compound over time, helping to design more stable formulations. jopir.in Recent studies have developed ML-based models to predict the efficacy and safety of statins, showcasing the potential of these algorithms to handle complex biological and chemical data. frontiersin.orgnih.gov This same approach can be applied to quality and stability attributes.

Table 3: Applications of AI/ML in Managing this compound
Application AreaAI/ML TechniqueObjectivePotential ImpactReference
Impurity Formation PredictionArtificial Neural Networks (ANN), Random ForestModel the relationship between process parameters and impurity levels.Proactive process optimization to minimize impurity generation. researchgate.netfrontiersin.org
Stability & Shelf-Life EstimationDeep Learning, Predictive AnalyticsPredict degradation profiles based on formulation and storage conditions.Accelerate stability studies; design more robust drug products. jopir.inijmsm.orgtheviews.in
Formulation OptimizationMachine Learning AlgorithmsIdentify optimal excipient combinations to enhance stability.Reduce experimentation time and cost in formulation development. researchgate.net

Compound Names Mentioned in this Article

Table 4: List of Chemical Compounds
Compound Name
Atorvastatin
This compound
Atorvastatin Lactone
(4S,6R)-6-(chloromethyl)-4-hydroxy-oxan-2-one
Ethyl (R)-4-cyano-3-hydroxybutyrate

Q & A

Q. What analytical methods are validated for quantifying Atorvastatin Dehydro Lactone in biological matrices?

High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is widely used for simultaneous quantification of this compound and its metabolites in plasma. Method optimization includes column selection (e.g., C18), mobile phase composition (acetonitrile:phosphate buffer), and gradient elution to resolve structurally similar compounds like para- and ortho-hydroxy metabolites . Validation parameters (linearity: 0.1–50 µg/mL, LOD: 0.03 µg/mL, LOQ: 0.1 µg/mL) must adhere to ICH guidelines. Stability studies under varying pH and temperature conditions are critical for reliable pharmacokinetic data .

Q. How does the lactonization of Atorvastatin occur, and what are its implications for metabolic stability?

Atorvastatin undergoes pH-dependent lactonization via intramolecular esterification, forming the dehydro lactone derivative. This process is catalyzed under acidic conditions and reverses to the active hydroxy acid form in vivo. Researchers must monitor lactone:acid ratios using LC-MS/MS to assess metabolic stability, as lactonization reduces HMG-CoA reductase inhibitory activity .

Q. What synthetic strategies are employed to produce this compound with high enantiomeric purity?

A novel approach involves high-speed vibration milling (HSVM) to synthesize the lactone form from Atorvastatin acid, achieving >98% enantiomeric excess. Key steps include protecting group strategies for the pyrrole nucleus and stereoselective cyclization using chiral catalysts like (R)-BINOL .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., SLCO1B1, ABCB1) influence the pharmacokinetics of this compound?

SLCO1B1 c.521T>C polymorphisms reduce hepatic uptake of the lactone, increasing systemic exposure (AUC by 2.3-fold). ABCB1 haplotypes (e.g., c.1236T-c.2677T-c.3435T) correlate with altered efflux in enterocytes, affecting bioavailability. Pharmacogenomic studies require plasma and lymphocyte sampling to quantify lactone concentrations alongside genotyping .

Q. What experimental designs resolve contradictions in lactone metabolite quantification across studies?

Discrepancies arise from hydrolysis during sample preparation or column interactions. Solutions include:

  • Stabilizing plasma with EDTA and immediate freezing (-80°C).
  • Using deuterated internal standards (e.g., d5-Atorvastatin Lactone) to correct for matrix effects in LC-MS/MS .
  • Cross-validating results with orthogonal methods like NMR for structural confirmation .

Q. How do reactive acylglucuronide metabolites of Atorvastatin Lactone contribute to drug-drug interactions (DDIs)?

The lactone’s acylglucuronide adducts covalently bind to serum albumin, altering pharmacokinetics. In vitro assays using human liver microsomes (HLMs) and CYP3A4 inhibitors (e.g., ketoconazole) are essential to model DDIs. Co-administration with gemfibrozil increases lactone AUC by 3.5-fold due to CYP2C8 inhibition .

Methodological Considerations

Q. What protocols ensure reproducibility in stability-indicating assays for this compound?

  • Forced degradation studies : Expose the compound to 0.1N HCl (40°C, 24h), 0.1N NaOH (40°C, 1h), and 30% H₂O₂ (room temperature, 6h) to assess hydrolytic and oxidative degradation.
  • Chromatographic resolution : Ensure baseline separation (resolution >2.0) between the lactone and degradation products (e.g., diketopiperazine derivatives) .

Q. How are chemometric tools applied to optimize HPLC conditions for complex matrices?

Multivariate analysis (e.g., central composite design) identifies optimal factors:

  • Flow rate : 1.0–1.5 mL/min.
  • Column temperature : 25–40°C.
  • Mobile phase pH : 3.0–5.0. Response surface methodology (RSM) minimizes peak tailing and maximizes sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin Dehydro Lactone
Reactant of Route 2
Reactant of Route 2
Atorvastatin Dehydro Lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.